molecular formula C21H24N2O B12743982 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide CAS No. 170658-19-2

2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12743982
CAS No.: 170658-19-2
M. Wt: 320.4 g/mol
InChI Key: VTLKAZGBSOITSJ-XDHOZWIPSA-N
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Description

2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide is a complex organic compound that belongs to the class of isoquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide typically involves multi-step organic reactions. Common synthetic routes may include:

    Condensation Reactions: Combining isoquinoline derivatives with acetamide precursors under acidic or basic conditions.

    Cyclization Reactions: Forming the isoquinoline ring structure through intramolecular cyclization.

    Substitution Reactions: Introducing the dimethylphenyl group through nucleophilic substitution.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as intermediates in the synthesis of more complex organic molecules.

Biology

    Pharmacology: Studied for potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Biochemical Research: Used as probes to study biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for potential use in developing new pharmaceuticals.

    Diagnostic Agents:

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibiting specific enzymes involved in biological processes.

    Receptor Binding: Binding to receptors to modulate cellular signaling pathways.

    Gene Expression: Influencing gene expression to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline Derivatives: Compounds with similar isoquinoline structures.

    Acetamide Derivatives: Compounds with similar acetamide functional groups.

Uniqueness

2-(3,4-Dihydro-3,3-dimethyl-1(2H)-isoquinolinylidene)-N-(2,4-dimethylphenyl)acetamide is unique due to its specific structural features, such as the combination of isoquinoline and acetamide moieties, which may confer distinct biological activities and chemical properties.

Properties

CAS No.

170658-19-2

Molecular Formula

C21H24N2O

Molecular Weight

320.4 g/mol

IUPAC Name

(2E)-2-(3,3-dimethyl-2,4-dihydroisoquinolin-1-ylidene)-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C21H24N2O/c1-14-9-10-18(15(2)11-14)22-20(24)12-19-17-8-6-5-7-16(17)13-21(3,4)23-19/h5-12,23H,13H2,1-4H3,(H,22,24)/b19-12+

InChI Key

VTLKAZGBSOITSJ-XDHOZWIPSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)NC(=O)/C=C/2\C3=CC=CC=C3CC(N2)(C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C=C2C3=CC=CC=C3CC(N2)(C)C)C

Origin of Product

United States

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